3,5-Dimethoxyphenyl Chloroformate
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Overview
Description
3,5-Dimethoxyphenyl Chloroformate is an organic compound belonging to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a 3,5-dimethoxyphenyl ring. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenyl Chloroformate typically involves the reaction of 3,5-dimethoxyphenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of phosgene to a solution of 3,5-dimethoxyphenol in an appropriate solvent, such as dichloromethane, under a nitrogen atmosphere to prevent moisture ingress. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyphenyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form 3,5-dimethoxyphenol and carbon dioxide.
Common Reagents and Conditions
Amines: Used in the formation of carbamates, typically under mild conditions.
Alcohols: Used in the formation of carbonates, often in the presence of a base to absorb the hydrochloric acid formed.
Water: Hydrolysis reactions are usually carried out under acidic or basic conditions to facilitate the reaction.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3,5-Dimethoxyphenol: Formed from hydrolysis.
Scientific Research Applications
3,5-Dimethoxyphenyl Chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyphenyl Chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of an intermediate, which then undergoes further reactions depending on the nucleophile involved. The molecular targets and pathways include the formation of carbamates and carbonates through nucleophilic substitution and esterification reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Phenyl Chloroformate
Comparison
3,5-Dimethoxyphenyl Chloroformate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and the types of products formed. Compared to methyl, ethyl, and phenyl chloroformates, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications where these attributes are advantageous.
Properties
Molecular Formula |
C9H9ClO4 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO4/c1-12-6-3-7(13-2)5-8(4-6)14-9(10)11/h3-5H,1-2H3 |
InChI Key |
MTCYQEYSUGFLCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC(=O)Cl)OC |
Origin of Product |
United States |
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